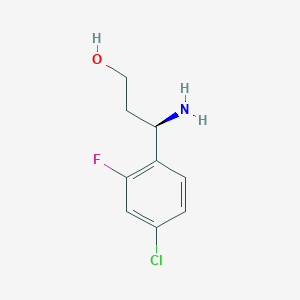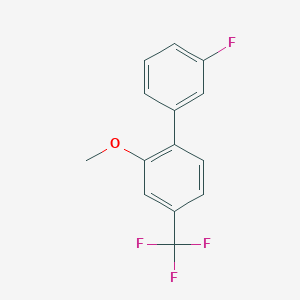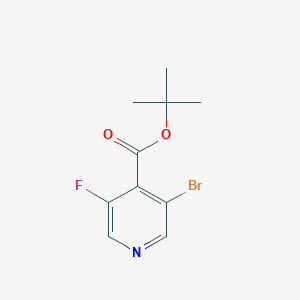
3-Bromo-5-fluoro-isonicotinic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-bromo-5-fluoropyridine-4-carboxylate: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate typically involves the bromination and fluorination of pyridine derivatives followed by esterification. One common method includes:
Bromination: Starting with a pyridine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The resulting 3-bromo-5-fluoropyridine-4-carboxylic acid is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using an acid catalyst.
Industrial Production Methods: Industrial production of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-5-fluoropyridine-4-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products:
- Substituted pyridine derivatives
- Pyridine N-oxides
- Dehalogenated pyridines
- Coupled aryl or vinyl pyridines
科学的研究の応用
Chemistry: tert-Butyl 3-bromo-5-fluoropyridine-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of novel catalysts and ligands for various industrial processes.
作用機序
The mechanism of action of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine and fluorine atoms, which can be substituted by nucleophiles. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
- tert-Butyl 3-bromo-5-iodopyridine-4-carboxylate
- tert-Butyl 3-chloro-5-fluoropyridine-4-carboxylate
- tert-Butyl 3-bromo-5-methylpyridine-4-carboxylate
Comparison: tert-Butyl 3-bromo-5-fluoropyridine-4-carboxylate is unique due to the combination of bromine and fluorine substituents on the pyridine ring. This combination imparts distinct reactivity and electronic properties compared to its analogs. For instance, the presence of fluorine increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
特性
分子式 |
C10H11BrFNO2 |
|---|---|
分子量 |
276.10 g/mol |
IUPAC名 |
tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-13-5-7(8)12/h4-5H,1-3H3 |
InChIキー |
PGZTZKHNEMIGSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
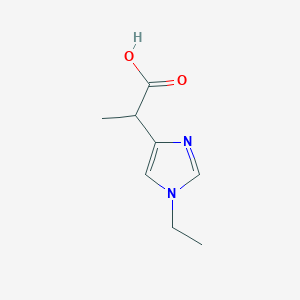
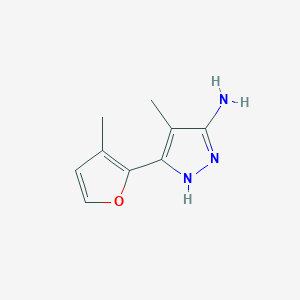
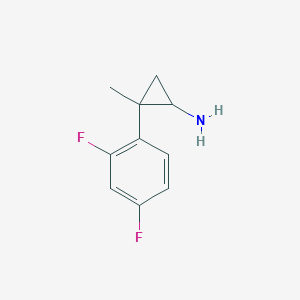
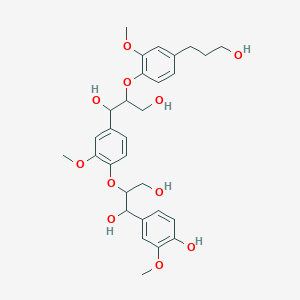
![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
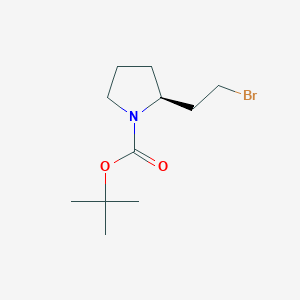
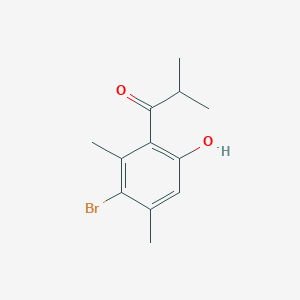
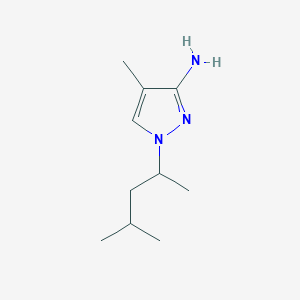
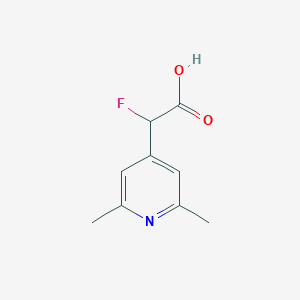
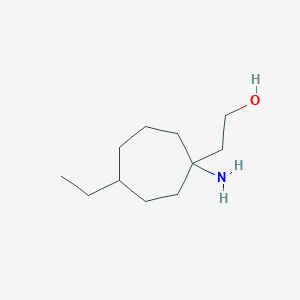
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
